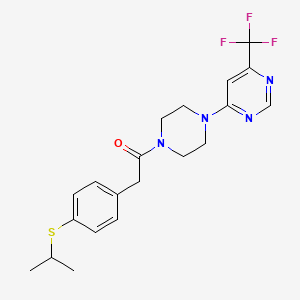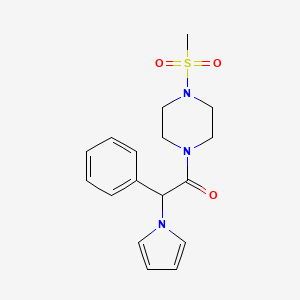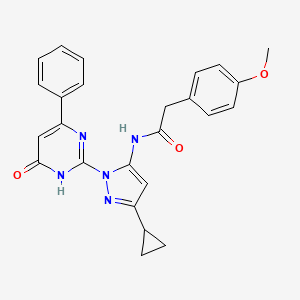![molecular formula C20H26N4O5 B2856020 Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252929-64-8](/img/structure/B2856020.png)
Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and is incorporated into the structure of a wide range of natural products .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the pyrimidine ring, piperidine ring, methoxy group, and carbamoyl group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the carbamoyl group could potentially undergo hydrolysis, and the pyrimidine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is closely related to derivatives explored in the context of ring expansion techniques and the synthesis of pyrimidine derivatives, showcasing its utility in organic synthesis. For example, the rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to yield various derivatives underlines the chemical flexibility and potential of related structures for generating bioactive molecules (Bullock et al., 1972).
- Biginelli reactions , a cornerstone in heterocyclic chemistry, have been utilized to synthesize related compounds, such as methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. This demonstrates the compound's relevance in accessing a wide array of functionalized pyrimidines, which are crucial in medicinal chemistry and material science (Gein et al., 2020).
Biological Activities and Applications
- Structurally similar compounds have been extensively studied for their antimicrobial and antibacterial activities . For instance, the synthesis of novel chromone-pyrimidine coupled derivatives and their evaluation against various microbial strains highlight the potential of these compounds in developing new antibiotics or antimicrobial agents (Tiwari et al., 2018).
- The thermodynamic properties of related esters, such as their combustion energies and enthalpies of formation, have been characterized, suggesting applications in materials science and providing insights into their stability and reactivity (Klachko et al., 2020).
- Research on antidiabetic screening of dihydropyrimidine derivatives underscores the potential therapeutic applications of these compounds in treating diabetes through inhibition of α-amylase, a key enzyme in carbohydrate metabolism (Lalpara et al., 2021).
Safety and Hazards
Future Directions
The future research directions could involve exploring the biological activity of this compound and its potential applications in medicine. Given the presence of the pyrimidine and piperidine rings, which are common in many pharmaceuticals, this compound could potentially be studied for its therapeutic effects .
properties
IUPAC Name |
methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-28-14-5-3-4-13(10-14)17-16(19(26)29-2)15(22-20(27)23-17)11-24-8-6-12(7-9-24)18(21)25/h3-5,10,12,17H,6-9,11H2,1-2H3,(H2,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMQXIZTOIFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)C(=O)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)







![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)